3-((1s,4r)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanal
CAS No.: 656810-86-5
Cat. No.: VC16809072
Molecular Formula: C21H21ClF2O3S
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 656810-86-5 |
|---|---|
| Molecular Formula | C21H21ClF2O3S |
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | 3-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]propanal |
| Standard InChI | InChI=1S/C21H21ClF2O3S/c22-16-3-6-18(7-4-16)28(26,27)21(19-14-17(23)5-8-20(19)24)11-9-15(10-12-21)2-1-13-25/h3-8,13-15H,1-2,9-12H2 |
| Standard InChI Key | XAVFUUFPQBBABR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCC1CCC=O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
The compound 3-((1S,4R)-4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexyl)propanal is a synthetic organic molecule featuring a sulfonyl group, a cyclohexane core, and aromatic substitutions. Its structure combines functional groups that are of interest in medicinal chemistry due to their potential biological activity. The stereochemistry at the cyclohexane ring (1S,4R configuration) and the presence of halogenated phenyl groups make this compound particularly intriguing for drug discovery and material science applications.
Molecular Formula
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Formula: C19H17ClF2O3S
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Molecular Weight: Approximately 398.85 g/mol
Functional Groups
The compound contains:
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A cyclohexane ring with defined stereochemistry.
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A sulfonyl group (-SO2-) attached to a chlorophenyl ring.
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A difluorophenyl group, contributing electron-withdrawing properties.
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An aldehyde group (-CHO) at the terminal end of the propanal chain.
Stereochemistry
The stereochemical configuration (1S,4R) indicates specific spatial arrangements of substituents on the cyclohexane ring, which can influence biological interactions.
Synthesis Pathway
The synthesis of this compound likely involves:
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Sulfonylation Reaction: Introduction of the sulfonyl group onto the chlorophenyl ring using reagents like chlorosulfonic acid.
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Cyclohexane Functionalization: Formation of the substituted cyclohexane core through stereoselective reactions such as catalytic hydrogenation or Grignard additions.
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Aldehyde Introduction: Oxidation of an alcohol precursor to form the propanal group using oxidizing agents like PCC (pyridinium chlorochromate).
Medicinal Chemistry
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The compound's structural features suggest potential as an inhibitor for enzymes like AKR1C3, which are involved in steroid metabolism and implicated in diseases like cancer and metabolic disorders .
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The combination of halogenated aromatics and sulfonyl groups is known to enhance binding affinity in drug-receptor interactions.
Material Science
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The electron-withdrawing properties of fluorine and chlorine atoms may make this compound suitable for applications in advanced materials requiring high thermal or chemical stability.
Table 1: Spectroscopic Characteristics
| Technique | Observed Data |
|---|---|
| NMR (¹H) | Signals corresponding to aldehyde proton (~9 ppm), aromatic protons (~7–8 ppm), and cyclohexane protons (~1–3 ppm). |
| IR Spectroscopy | Peaks for aldehyde group (~1720 cm⁻¹), sulfonyl group (~1150–1300 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at ~399 m/z confirming molecular weight. |
Biological Activity Insights
Although specific data on biological activity is unavailable for this exact compound, structurally similar molecules have demonstrated:
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